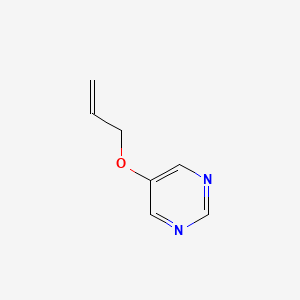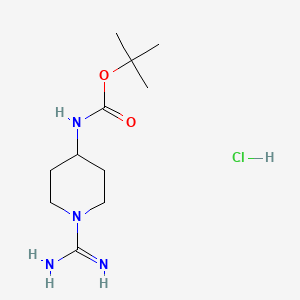
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is an organic compound with a unique structure that includes three methyl groups attached to an allophanyl chloride backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylcarbamoyl)-N-methylcarbamoylchloride typically involves the chlorination of 2,4,4-trimethylallophanyl alcohol. This reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alcohol is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.
化学反应分析
Types of Reactions
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reacting with methylamine would yield 2,4,4-trimethylallophanyl methylamine, while reaction with methanol would produce 2,4,4-trimethylallophanyl methanol .
科学研究应用
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions, aiding in the study of protein function and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which N-(dimethylcarbamoyl)-N-methylcarbamoylchloride exerts its effects is primarily through nucleophilic substitution reactions. The chloride ion is a good leaving group, allowing the compound to react readily with nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .
相似化合物的比较
Similar Compounds
- 2,4,4-Trimethylpentanoyl chloride
- 2,4,4-Trimethylbenzoyl chloride
- 2,4,4-Trimethylphenyl chloride
Uniqueness
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is unique due to its specific structure, which includes an allophanyl backbone with three methyl groups. This structure imparts distinct reactivity compared to other similar compounds, making it particularly useful in specific synthetic applications .
属性
分子式 |
C5H9ClN2O2 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC 名称 |
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClN2O2/c1-7(2)5(10)8(3)4(6)9/h1-3H3 |
InChI 键 |
KARPAXFMDRDIJO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)N(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Hydroxyspiro[3.5]non-2-en-1-one](/img/structure/B8640417.png)
![1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B8640422.png)

![4-[(Cyclopropylmethyl) amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8640435.png)



![5H-1,3-dioxolo[4,5-f]benzimidazole-6-thiol](/img/structure/B8640479.png)

